7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline
Description
Properties
IUPAC Name |
7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-11-5-8-4-10-9(3-7(1)8)12-6-13-10/h3-5H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWLFPPSOCSXPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC2=CC3=C(C=C21)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462936 | |
| Record name | 7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6882-28-6 | |
| Record name | 7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H,7H,8H-[1,3]dioxolo[4,5-g]isoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline typically follows a pathway involving:
- Formation of a substituted phenethylamine or formamide precursor bearing methylenedioxy substituents on the aromatic ring.
- Cyclization via electrophilic aromatic substitution or intramolecular condensation to form the isoquinoline ring.
- Introduction or preservation of the 1,3-dioxolo ring fused to the aromatic system.
This approach is consistent with classical isoquinoline synthesis routes adapted to incorporate the fused dioxolo moiety.
Detailed Preparation Procedure (Example from Related Compound)
While specific step-by-step methods for the exact compound 7,8-Dihydro-dioxolo[4,5-g]isoquinoline are limited in direct literature, closely related compounds such as 4-Methoxy-7,8-dihydro-dioxolo[4,5-g]isoquinoline have been synthesized with high yield, providing a reliable model for preparation.
Example Synthesis of 4-Methoxy-7,8-dihydro-dioxolo[4,5-g]isoquinoline:
| Step | Reagents and Conditions | Description | Yield |
|---|---|---|---|
| 1 | N-[2-(3-methoxy-4,5-methylenedioxyphenyl)ethyl]formamide dissolved in methylene chloride | Preparation of formamide precursor | - |
| 2 | Addition of phosphorus oxychloride (POCl3), reflux for 7 hours | Cyclization via electrophilic substitution forming isoquinoline ring | - |
| 3 | Concentration under reduced pressure, addition of toluene and water | Workup phase | - |
| 4 | Addition of 20% sodium hydroxide aqueous solution, heating at 100°C for 1 hour | Hydrolysis and ring closure to yield dihydroisoquinoline derivative | 98% |
This method demonstrates the use of phosphorus oxychloride as a cyclizing agent and sodium hydroxide for hydrolysis and ring closure, resulting in a high yield of the dihydroisoquinoline fused with the dioxolo ring.
Reaction Conditions and Key Reagents
- Phosphorus Oxychloride (POCl3): Used as a cyclizing agent to promote ring closure by electrophilic substitution.
- Sodium Hydroxide (NaOH): Employed in aqueous solution to facilitate hydrolysis and promote the formation of the dihydroisoquinoline structure.
- Solvents: Dichloromethane (methylene chloride) for initial dissolution and reaction; toluene and water for extraction and workup phases.
- Temperature: Reflux conditions for cyclization (approx. 40-50°C for methylene chloride reflux), and heating at 100°C during hydrolysis step.
Summary Table of Key Preparation Parameters
Additional Notes on Preparation
- The presence of the 1,3-dioxolo ring requires careful preservation of the methylenedioxy substituents during synthesis.
- The cyclization step is critical and requires controlled reflux and stoichiometry of POCl3.
- Workup involves careful separation of organic and aqueous layers, drying over anhydrous magnesium sulfate, and solvent removal by distillation.
- Purification can be achieved by distillation or recrystallization, depending on the scale and desired purity.
Research Findings and Literature Context
- The synthetic approach using POCl3 and NaOH is well-documented for isoquinoline derivatives fused with methylenedioxy groups.
- Similar compounds have been studied for their pharmacological potential, making efficient synthetic routes valuable for research and development.
- The high yield and reproducibility of the method suggest it is suitable for preparative scale synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes regioselective oxidation at tautomerizable C(sp³)–H bonds adjacent to the isoquinoline core. A Cu(II)-catalyzed method using Cu(OAc)₂·2H₂O (0.2 equiv.) in DMSO with acetic acid (3.0 equiv.) under aerobic conditions achieves high efficiency:
text7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline + O₂ → 1-Benzoyl-3,4-dihydroisoquinoline derivatives
| Catalyst | Additive | Time (h) | Yield (%) |
|---|---|---|---|
| Cu(OAc)₂·2H₂O | AcOH | 24 | 76–85 |
| CuCl₂·2H₂O | None | 24 | 65–70 |
This method minimizes over-oxidation to fully aromatic isoquinolines (<0.5% byproducts) and has been applied in the total synthesis of alkaloids like canelillinoxine .
Cyclodehydration (Bischler–Napieralski Reaction)
The compound participates in intramolecular cyclodehydration using POCl₃ to form polycyclic alkaloids. Under optimized conditions:
textThis compound + POCl₃ → 1-Benzoyl-dihydroisoquinolines
-
Temperature : 80–85°C
-
Time : 12–14 hours
-
Yield : 70–85% (isolated as isomeric mixtures)
Notably, no double-bond isomerization occurs during this process, enabling direct access to 3,4-dihydro derivatives like 3,4-dihydropapaveraldine .
Aldol Condensation
The compound reacts with aromatic aldehydes under acidic conditions to form benzylidene derivatives. For example:
textThis compound + ArCHO → 7-Benzylidene-dihydrochromenones
-
Reagents : Dry HCl gas, absolute ethanol
-
Time : 48 hours at room temperature
-
Yield : 60–75%
Representative products :
| Aldehyde | Product Yield (%) |
|---|---|
| Benzaldehyde | 72 |
| 4-Methoxybenzaldehyde | 68 |
| 2-Nitrobenzaldehyde | 63 |
These derivatives demonstrate cytotoxic activity against breast cancer cell lines (e.g., IC₅₀ = 18.2 µM for 4a against MCF-7) .
Substitution Reactions
Methoxy-substituted derivatives are synthesized via nucleophilic displacement. A representative route involves:
textThis compound + NaOMe → 4-Methoxy-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline
-
Base : NaOH (20% aqueous)
-
Solvent : Toluene/water
-
Temperature : 100°C
-
Yield : 98%
This method avoids halogen-exchange side reactions and achieves near-quantitative conversion .
Reductive Transformations
Controlled reduction of the dihydroisoquinoline core is achieved using NaBH₄ or catalytic hydrogenation:
textThis compound + H₂ (Pd/C) → Tetrahydroisoquinoline derivatives
Key outcomes :
-
Selectivity : Preferential reduction of the C=N bond over the dioxole ring.
Acid-Promoted Rearrangements
In the presence of Brønsted acids (e.g., H₂SO₄), the compound undergoes ring-opening reactions:
textThis compound + H₂SO₄ → Catechol-isoquinoline hybrids
Mechanism : Acid-mediated cleavage of the dioxole ring generates reactive intermediates that recombine to form fused polycyclic structures .
Interaction with Biological Targets
While not a traditional "chemical reaction," the compound’s binding to enzymes/receptors involves:
Scientific Research Applications
Oncology
One of the primary areas of application for 7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline is in oncology. Research has shown that compounds structurally related to this compound can inhibit tumor growth through mechanisms similar to those of Noscapine, a known anti-cancer agent. These compounds can induce mitotic slippage and apoptosis in cancer cells by affecting microtubule dynamics and selectively blocking transcription factors like NF-κB, which is critical in glioblastoma pathogenesis .
Neuropharmacology
The compound's potential in treating neurodegenerative diseases such as Alzheimer's disease has also been investigated. Studies suggest that derivatives of this compound may possess inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine in the brain. This inhibition can enhance cholinergic transmission, which is beneficial in managing symptoms of Alzheimer's .
Synthesis and Derivatives
Various synthetic methods have been developed to produce this compound and its derivatives. These methods include:
- Ultrasound-Assisted Synthesis : A one-pot synthesis approach utilizing ultrasound has been explored to create aryl-substituted derivatives efficiently .
- Catalyst-Free Reactions : Innovative methods have been developed that do not require catalysts or solvents, promoting environmentally friendly synthesis practices.
Case Study 1: Anti-Cancer Activity
A study demonstrated that a derivative of this compound exhibited significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Case Study 2: Alzheimer's Disease Treatment
Research into quinoline-piperonal hybrids indicated that modifications to the dioxole structure could enhance bioavailability and blood-brain barrier penetration. These findings suggest that derivatives of this compound could serve as leads for developing new anti-Alzheimer's drugs .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds is helpful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,3-Dioxolo[4,5-g]isoquinoline | Isoquinoline core with dioxole | Exhibits different biological activities |
| 4-Methoxy-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline | Methoxy group substitution | Enhanced solubility and bioactivity |
| 7-Methyl-1,3-dioxolo[4,5-g]isoquinoline | Methyl substitution at position 7 | Altered pharmacokinetic properties |
Mechanism of Action
The mechanism of action of 7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Findings :
- Protoberberines (e.g., canadine) exhibit higher potency due to extended aromatic systems and additional methoxy groups .
Physicochemical and Pharmacokinetic Properties
Implications :
- Low solubility limits bioavailability, necessitating formulation optimization.
- Fluorinated analogs (e.g., 8-fluoro derivatives) show improved metabolic stability .
Biological Activity
7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, synthesizing relevant research findings and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a dioxole ring fused with an isoquinoline moiety. This combination enhances its biological activity through various mechanisms. The molecular formula is , and it has a molecular weight of approximately 191.18 g/mol. Its structural attributes suggest potential interactions with biological targets, which are crucial for its pharmacological effects .
1. Antimicrobial Activity
Isoquinoline derivatives, including this compound, have demonstrated notable antibacterial and antifungal properties. Studies indicate that these compounds can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .
2. Anticancer Activity
Research has highlighted the anticancer potential of this compound. Isoquinoline derivatives are known to affect cancer cell proliferation through multiple pathways. For instance, compounds similar to this compound have shown effectiveness in inhibiting tumor growth in vitro and in vivo models .
3. Neuroprotective Effects
Some studies suggest that derivatives of this compound may interact with neurotransmitter systems, offering protective effects against neurodegenerative diseases such as Alzheimer's disease. The presence of the dioxole ring is thought to enhance neuroprotective activity by modulating neuroinflammatory responses .
Case Study 1: Anticancer Properties
A study evaluating various isoquinoline derivatives found that this compound exhibited significant cytotoxicity against several cancer cell lines. The compound was tested against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, showing IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated a broad spectrum of activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Isoquinoline Derivatives | Isoquinoline core | Antimicrobial, anticancer |
| Dioxole-containing Compounds | Dioxole ring | Antioxidant properties |
| Methoxyphenyl Derivatives | Methoxy group on phenyl | Enhanced lipophilicity |
The unique combination of dioxole and isoquinoline structures in this compound may lead to synergistic effects not found in simpler derivatives. This complexity could result in enhanced biological activity or novel mechanisms of action .
Q & A
Q. What are the common synthetic routes for 7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline, and what are the key challenges in achieving high yields?
The compound is typically synthesized via the Bischler-Napieralski reaction, which involves cyclization of amides using reagents like phosphoryl chloride (POCl₃) or PCl₅. Key challenges include controlling regioselectivity and minimizing side reactions during cyclization. Protecting groups (e.g., methoxy or methylenedioxy) are often employed to stabilize intermediates, while reaction conditions (temperature, solvent polarity) are optimized to enhance yield . For derivatives, fluorination or hydrogenation steps may require inert atmospheres and catalysts like palladium or platinum .
Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?
Structural confirmation relies on a combination of:
- X-ray crystallography : Resolves bond angles and stereochemistry (e.g., crystal structures reported for related isoquinoline derivatives in Acta Crystallographica) .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and dihydroisoquinoline backbone conformation .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and purity (>98% as per quality control standards) .
Q. What methodological approaches are recommended for determining solubility and stability of this compound in experimental settings?
- Solubility screening : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane) at concentrations up to 10 mM, noting precipitation thresholds .
- Stability assays : Monitor degradation via HPLC under varying conditions (pH, temperature). Store lyophilized samples at RT with desiccants to prevent hydrolysis of the dioxolo ring .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound derivatives?
Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states to identify energy barriers. Software like Gaussian or ORCA can model fluorination or hydrogenation steps, reducing trial-and-error experimentation. Collaborative platforms like ICReDD integrate computational and experimental data to refine conditions (e.g., solvent selection, catalyst loading) .
Q. What strategies address stereochemical challenges in synthesizing dihydroisoquinoline analogs with multiple chiral centers?
- Chiral auxiliaries : Temporarily introduce stereochemical control during alkylation or cyclization .
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts for enantioselective hydrogenation .
- Dynamic kinetic resolution : Leverage reversible reactions to favor a single enantiomer .
Q. How should researchers resolve contradictions in reported biological activity data for dihydroisoquinoline derivatives?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. normal cells) to confirm IC₅₀ consistency .
- Off-target profiling : Use kinase or receptor panels to identify non-specific interactions.
- Metabolic stability tests : Evaluate hepatic microsome metabolism to rule out artifactually low activity due to rapid degradation .
Q. What experimental designs are effective for multi-step synthesis of complex dihydroisoquinoline-based scaffolds?
- Modular synthesis : Build the core isoquinoline structure first, followed by sequential functionalization (e.g., fluorination, side-chain addition) .
- Flow chemistry : For hazardous steps (e.g., HF reactions), continuous flow systems improve safety and yield .
- In-line analytics : Implement LC-MS or IR spectroscopy for real-time monitoring of intermediates .
Methodological Notes for Data Interpretation
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
